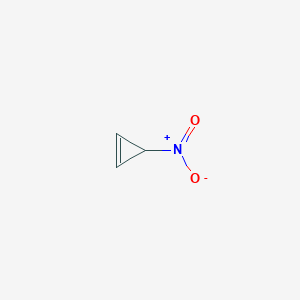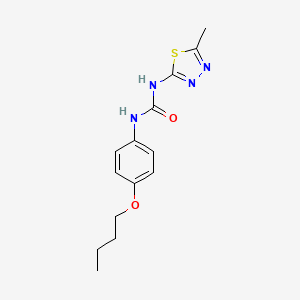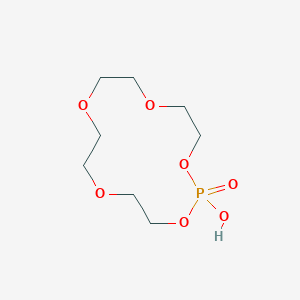
10-(Anthracen-2-yl)decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Anthracen-2-yl)decanoic acid is a chemical compound that features an anthracene moiety attached to a decanoic acid chain. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its extended aromatic and conjugated π-system. This structure imparts interesting photochemical and photophysical properties to the compound, making it relevant in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Anthracen-2-yl)decanoic acid typically involves the coupling of anthracene derivatives with decanoic acid or its derivatives. One common method is the Friedel–Crafts acylation reaction, where anthracene is reacted with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 10-(Anthracen-2-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel–Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学的研究の応用
10-(Anthracen-2-yl)decanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
作用機序
The mechanism of action of 10-(Anthracen-2-yl)decanoic acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis.
類似化合物との比較
- 9-(Anthracen-2-yl)nonanoic acid
- 11-(Anthracen-2-yl)undecanoic acid
- 10-(Phenanthren-2-yl)decanoic acid
Comparison: 10-(Anthracen-2-yl)decanoic acid is unique due to its specific chain length and the position of the anthracene moiety. Compared to 9-(Anthracen-2-yl)nonanoic acid and 11-(Anthracen-2-yl)undecanoic acid, it offers a balance between hydrophobicity and flexibility, making it suitable for various applications. The phenanthrene derivative, while similar in structure, exhibits different photophysical properties due to the distinct arrangement of its aromatic rings.
特性
| 110015-65-1 | |
分子式 |
C24H28O2 |
分子量 |
348.5 g/mol |
IUPAC名 |
10-anthracen-2-yldecanoic acid |
InChI |
InChI=1S/C24H28O2/c25-24(26)13-7-5-3-1-2-4-6-10-19-14-15-22-17-20-11-8-9-12-21(20)18-23(22)16-19/h8-9,11-12,14-18H,1-7,10,13H2,(H,25,26) |
InChIキー |
IZKGMXHPYQAOJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)



![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
